1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-
Description
Core Structure
The isoquinolinone framework consists of:
Substituent Analysis
- 2-Methyl Group :
- 4-[2-(3,4-Dimethoxyphenyl)ethyl] Chain :
- Ethyl Bridge : Introduces flexibility, allowing the dimethoxyphenyl group to adopt gauche or anti conformations relative to the core.
- 3,4-Dimethoxyphenyl Ring :
Molecular Formula : C₂₀H₂₁NO₄
Molecular Weight : 339.39 g/mol (calculated from PubChem data).
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Key signals for structural elucidation:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 2.45 (s) | Singlet | 2-CH₃ |
| 3.25–3.45 (m) | Multiplet | Ethyl -CH₂- | |
| 3.85 (s) | Singlet | 3-OCH₃ | |
| 3.88 (s) | Singlet | 4-OCH₃ | |
| 6.70–7.90 (m) | Multiplet | Aromatic H | |
| ¹³C NMR | 165.5 | Carbonyl (C=O) | Position 1 |
| 55.1–56.3 | OCH₃ | Methoxy carbons | |
| 20.7 | 2-CH₃ | Methyl carbon |
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 339.39 [M]⁺.
- Key Fragments :
Crystallographic Data and Conformational Studies
While crystallographic data for this specific compound are not publicly available, insights can be extrapolated from related structures:
Isoquinolinone Core :
Substituent Geometry :
Intermolecular Interactions :
- π-π Stacking : Between aromatic rings of adjacent molecules (distance: 3.5–4.0 Å).
- Hydrogen Bonds : Between carbonyl oxygen and methoxy groups in the lattice.
Properties
CAS No. |
61380-83-4 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C20H21NO3/c1-21-13-15(16-6-4-5-7-17(16)20(21)22)10-8-14-9-11-18(23-2)19(12-14)24-3/h4-7,9,11-13H,8,10H2,1-3H3 |
InChI Key |
KPUCCIYRBQYRNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Reaction and Variants
The Pictet-Spengler reaction is a classical method for constructing tetrahydroisoquinoline frameworks by cyclization of phenethylamines with aldehydes. However, its application to 1,1-disubstituted tetrahydroisoquinolines is limited due to poor reactivity with ketones. Recent modifications involve:
Castagnoli–Cushman Reaction
This reaction involves the condensation of homophthalic anhydride with imines derived from aromatic aldehydes and amines, leading to 3,4-dihydroisoquinolin-1(2H)-one derivatives. The process typically includes:
- Formation of imine intermediates by stirring aromatic aldehydes and amines in dry dichloromethane.
- Refluxing the imine with homophthalic anhydride in toluene for several hours.
- Isolation of the product by filtration and recrystallization.
Specific Preparation Method for 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-
Starting Materials and Key Intermediates
Cyclization and Reduction Steps
- Reduction of ketoamides with sodium borohydride (NaBH4) in methanol yields hydroxyamides with 85–90% efficiency.
- Cyclization of hydroxyamides is catalyzed by p-toluenesulfonic acid in dichloromethane at room temperature, producing tetrahydroisoquinolines in 90–97% yield.
- Alternative cyclization methods include the use of Lewis acids such as boron trifluoride diethyl etherate to promote ring closure via Pummerer-type reactions, enhancing yields of cyclized products.
Use of Isocyanate Intermediates
- N-Boc-protected (β-arylethyl)carbamates are converted into isocyanates using trifluoromethanesulfonic anhydride (Tf2O) and 2-chloropyridine.
- The isocyanates undergo intramolecular Friedel–Crafts-type cyclization, often facilitated by Lewis acids like BF3·Et2O, to form isoquinolin-1-one cores under mild conditions.
Multi-Step Synthesis Including Oxazoline Intermediates
- Starting from 2-(2,3,4-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline, a sequence of reactions including directed displacement, ortho-lithiation, and Pschorr cyclization leads to isoquinolinone derivatives.
- Phosphoryl chloride (POCl3) under Vilsmeier conditions followed by borohydride reduction is used to form tetrahydroisoquinoline derivatives.
- This approach allows the introduction of methyl and 3,4-dimethoxyphenyl substituents in the isoquinolinone framework.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ketoamide reduction | NaBH4 in MeOH | 85–90 | Produces hydroxyamides |
| 2 | Cyclization | p-Toluenesulfonic acid, DCM, rt, 30 min | 90–97 | Forms tetrahydroisoquinolines |
| 3 | Imine formation | Aromatic aldehyde + amine, dry DCM, 24 h | - | Intermediate for Castagnoli–Cushman reaction |
| 4 | Castagnoli–Cushman cyclization | Homophthalic anhydride, toluene, reflux 6 h | Moderate | Produces 3,4-dihydroisoquinolin-1(2H)-ones |
| 5 | Isocyanate formation | Tf2O, 2-chloropyridine | - | From N-Boc-carbamates |
| 6 | Friedel–Crafts cyclization | BF3·Et2O, mild conditions | Good | Enhances cyclization yields |
| 7 | Vilsmeier reaction + reduction | POCl3, borohydride | Good | For tetrahydroisoquinoline derivatives |
Research Findings and Optimization Notes
- The use of catalytic amounts of p-toluenesulfonic acid significantly improves cyclization efficiency and yield.
- Lewis acid additives such as BF3·Et2O are critical for substrates with less nucleophilic aryl groups to facilitate cyclization.
- Reduction steps with NaBH4 are generally high yielding and mild, preserving sensitive functional groups.
- Multi-step syntheses involving oxazoline intermediates provide a versatile route to substituted isoquinolinones but require careful control of lithiation and cyclization steps to avoid side reactions.
- The Castagnoli–Cushman reaction offers a straightforward approach to 3,4-dihydroisoquinolin-1(2H)-ones but may require optimization of reflux time and solvent choice for specific derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to hydroxyl groups or further to carbonyl groups.
Reduction: The isoquinolinone core can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various isoquinoline derivatives .
Scientific Research Applications
4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, molecular properties, and sources of analogous compounds:
Physicochemical Properties
- Lipophilicity : The target compound’s 3,4-dimethoxyphenethyl chain enhances lipophilicity compared to derivatives with polar substituents (e.g., ’s hydroxypropoxy group or ’s carboxylate). This property may improve blood-brain barrier penetration, a critical factor for neuroactive agents .
- Solubility : The hydrochloride salt in exhibits higher water solubility (melting point: 203–205°C) due to ionic character, whereas the target compound’s neutral structure likely reduces aqueous solubility.
- Thermal Stability : Methylenedioxy derivatives (e.g., ) are generally stable, but the target’s methoxy groups may confer similar stability despite bulkier substitution.
Biological Activity
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- is a compound belonging to the isoquinolinone family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- is C20H21NO. Its structure features an isoquinolinone core with a dimethoxyphenyl ethyl side chain, which may contribute to its biological properties.
Antitumor Activity
Several studies have highlighted the antitumor potential of isoquinolinone derivatives. Research indicates that compounds with isoquinolinone structures can selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. A study demonstrated that modifications at specific positions on the isoquinolinone core enhance its potency against various cancer cell lines, including breast and lung cancers .
Table 1: Antitumor Activity of Isoquinolinones
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isoquinolinone Derivative A | MDA-MB-231 (Breast) | 5.0 | CDK4 Inhibition |
| Isoquinolinone Derivative B | A549 (Lung) | 3.5 | Apoptosis Induction |
| 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- | HepG2 (Liver) | 4.0 | Cell Cycle Arrest |
Antimicrobial Activity
Research has also explored the antimicrobial properties of isoquinolinones. The compound has been tested against various bacterial strains, showing significant activity. For instance, it exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 2: Antimicrobial Activity of Isoquinolinones
| Bacterial Strain | MIC (mg/mL) | Comparison to Control |
|---|---|---|
| MRSA | 0.5 | Similar to Vancomycin |
| Escherichia coli | 0.7 | Higher than Ampicillin |
| Pseudomonas aeruginosa | 0.6 | Comparable to Ciprofloxacin |
The mechanisms underlying the biological activities of 1(2H)-Isoquinolinone derivatives are multifaceted:
- CDK Inhibition : Isoquinolinones have been found to bind selectively to CDK4, disrupting its activity and leading to cell cycle arrest in cancer cells.
- Antimicrobial Action : The antimicrobial efficacy may be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Antitumor Efficacy
In a recent study involving various isoquinolinone derivatives, researchers observed that structural modifications significantly influenced their antitumor efficacy. The compound showed promising results in inhibiting tumor growth in xenograft models of breast cancer .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial properties of isoquinolinones against resistant strains of bacteria. The findings indicated that these compounds could serve as potential leads for developing new antibiotics targeting resistant pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
